2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
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Overview
Description
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2O and a molecular weight of 283.04 g/mol It is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline typically involves the reaction of appropriate quinoxaline derivatives with chlorinating agents and trifluoromethoxy sources.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its strong oxidizing properties.
2,3-Dihydroxyquinoxaline: Used in various chemical syntheses.
2,6-Dichloroquinoxaline: Another chlorinated quinoxaline derivative with different substitution patterns.
Uniqueness
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethoxy)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGVZBIBGREOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731517 |
Source
|
Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253522-03-0 |
Source
|
Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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